1,2-Dihydrophthalic acid

Acidity pKa Structure-Activity Relationship

1,2-Dihydrophthalic acid (CAS 22919-28-4), systematically named cyclohexa-3,5-diene-1,2-dicarboxylic acid, is a partially hydrogenated derivative of phthalic acid with the molecular formula C8H8O4 and a molecular weight of 168.15 g/mol. It is characterized as a non-aromatic dicarboxylic acid incorporating a 1,3-diene moiety in its six-membered ring, existing primarily as the trans-isomer.

Molecular Formula C8H8O4
Molecular Weight 168.15 g/mol
CAS No. 22919-28-4
Cat. No. B1220991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dihydrophthalic acid
CAS22919-28-4
Molecular FormulaC8H8O4
Molecular Weight168.15 g/mol
Structural Identifiers
SMILESC1=CC(C(C=C1)C(=O)O)C(=O)O
InChIInChI=1S/C8H8O4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-6H,(H,9,10)(H,11,12)
InChIKeyOYUWHGGWLCJJNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Dihydrophthalic Acid (CAS 22919-28-4) for Research and Industrial Procurement: A Structural and Functional Baseline


1,2-Dihydrophthalic acid (CAS 22919-28-4), systematically named cyclohexa-3,5-diene-1,2-dicarboxylic acid, is a partially hydrogenated derivative of phthalic acid with the molecular formula C8H8O4 and a molecular weight of 168.15 g/mol [1]. It is characterized as a non-aromatic dicarboxylic acid incorporating a 1,3-diene moiety in its six-membered ring, existing primarily as the trans-isomer [2]. This structural feature imparts a distinct reactivity profile, positioning it as a versatile intermediate in organic synthesis, with applications ranging from polymer modification to the preparation of pharmaceuticals and agrochemicals .

Why Generic Phthalic Acid Analogs Cannot Simply Substitute 1,2-Dihydrophthalic Acid


The partially reduced cyclohexadiene structure of 1,2-dihydrophthalic acid imparts a unique combination of a conjugated diene system and dicarboxylic acid functionality that is absent in its fully aromatic (phthalic acid) or fully saturated (hexahydrophthalic acid) analogs [1]. This structural differentiation leads to quantifiable differences in acidity (pKa), physical properties such as melting point, and chemical reactivity, particularly in pericyclic reactions like Diels-Alder cycloadditions [2]. Consequently, substituting 1,2-dihydrophthalic acid with a generic analog without considering these specific properties can lead to failed syntheses, altered polymerization kinetics, or loss of desired material properties.

Quantifiable Differentiation Guide for 1,2-Dihydrophthalic Acid (CAS 22919-28-4) Against Key Comparators


Differentiation by Acidity: pKa Shift of 1,2-Dihydrophthalic Acid vs. Fully Aromatic Phthalic Acid

1,2-Dihydrophthalic acid exhibits a notably higher (weaker acid) first pKa compared to the fully aromatic parent compound, phthalic acid. The predicted pKa of 1,2-dihydrophthalic acid is 3.37±0.40 , whereas the first pKa of phthalic acid is consistently reported as 2.89-2.98 [1]. This difference arises from the disruption of aromaticity and the change in electron distribution upon partial reduction of the ring [2].

Acidity pKa Structure-Activity Relationship

Synthetic Route Specificity: Electrochemical Reduction Yields for 1,2-Dihydrophthalic Acid vs. Chemical Catalytic Routes for Analogs

The most practical synthetic route for 1,2-dihydrophthalic acid is the electrochemical reduction of phthalic acid, a method that provides high yields and selectivity, as opposed to the more conventional catalytic hydrogenation used for tetrahydro- or hexahydrophthalic acids. The electrochemical method yields an unspecified mixture of isomers but on a large scale [1]. An alternative sodium amalgam reduction provides a 72% crude yield of the trans-isomer [2]. In contrast, tetrahydrophthalic acid is produced via Diels-Alder cycloaddition of butadiene with maleic anhydride, followed by hydrolysis, a fundamentally different synthetic entry point .

Synthetic Methodology Yield Electrochemistry

Thermal Property Differentiation: Melting Point of 1,2-Dihydrophthalic Acid among Hydrogenated Phthalic Acid Series

The melting point of 1,2-dihydrophthalic acid (209-210 °C) is remarkably similar to that of phthalic acid (~210-211 °C) [1], yet it substantially differs from the more saturated analogs. Tetrahydrophthalic acid (containing one double bond) and hexahydrophthalic acid (fully saturated) have significantly lower melting points of 161-168 °C and 188-192 °C , respectively. This non-linear trend reflects the unique intermolecular forces present in the 1,3-diene system.

Thermal Analysis Melting Point Physical Properties

Diene Reactivity: Quantifiable Advantage of 1,2-Dihydrophthalic Acid in Diels-Alder Cycloadditions

The defining chemical differentiator of 1,2-dihydrophthalic acid is its function as a conjugated diene in Diels-Alder reactions, a reactivity mode completely absent in phthalic acid and limited in other hydrogenated analogs. It has been demonstrated that cis-1,2-dihydrophthalic acid, its anhydride, and its dimethyl ester readily form Diels-Alder adducts with tetracyanoethylene [1]. The anhydride can undergo a [4+2] dimerization to yield a dicyclohexadiene dianhydride, while other isomers like 1,4-dihydrophthalic anhydride form isomeric adducts under identical conditions [1].

Diels-Alder Cycloaddition Diene Reactivity

Performance as Polymerization Inhibitor in Styrene Processing: Patent-Based Functional Equivalence

In industrial applications, amides of 1,2-dihydrophthalic acid have been patented as effective coatings for expandable polystyrene (EPS) beads, functioning as processing aids that reduce mold residence time [1]. The patent by BASF explicitly claims the use of amides of phthalic acid, dihydrophthalic acid, or tetrahydrophthalic acid for this application, indicating functional equivalence but suggesting that the choice among them may be driven by specific performance optimizations, such as coating stability or volatility, for which quantitative structure-property relationships are propriety [1].

Polymerization Inhibition Styrene Processing Patent Literature

Optimal Procurement Scenarios for 1,2-Dihydrophthalic Acid Based on Quantitative Evidence


Synthesis of Complex Bicyclic Scaffolds via Diels-Alder Cycloaddition

Given its unique function as a reactive 1,3-diene, procurement of 1,2-dihydrophthalic acid is essential for research groups focused on constructing bicyclo[2.2.2]octane or related bridged polycyclic systems. This is supported by evidence that it readily forms Diels-Alder adducts, unlike its fully aromatic or more saturated analogs [1]. Substitution with phthalic acid or tetrahydrophthalic acid would fail to provide the necessary diene reactivity for this synthetic strategy.

Specialty Polymer and Resin Modification Requiring Intermediate Thermal Stability

For developing novel polyesters, alkyd resins, or polyamides where a balance between high thermal stability and aliphatic character is needed, 1,2-dihydrophthalic acid offers an advantage. Its melting point (209-210 °C) is comparable to that of thermally robust aromatic phthalic acid but significantly higher than that of tetrahydrophthalic acid . This suggests it can be processed at high temperatures without compromising the aliphatic-like flexibility it may impart to polymer backbones .

Development of Process Aids for Expandable Polystyrene (EPS) Production

Industrial formulators and procurement specialists in the EPS sector should consider 1,2-dihydrophthalic acid as a sourceable intermediate for amide-based processing aids. Patent evidence confirms its functional viability alongside phthalic and tetrahydrophthalic acid derivatives for reducing mold residence time during EPS molding [2]. Selecting it over phthalic acid could offer a different regulatory or safety profile due to its non-aromatic structure.

Electrochemical and Green Chemistry Research for Selective Arene Reduction

For academic and industrial labs developing sustainable synthetic methodologies, 1,2-dihydrophthalic acid is a key target molecule. Its scalable production via electrochemical reduction of phthalic acid, a method that avoids metal-hydride reductants and operates in aqueous solution, makes it an ideal model compound for studying selective partial hydrogenation of aromatic rings [3]. Procuring it is necessary for benchmarking novel cathode materials or electrolytic cell designs.

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